Prostaglandin F2alpha-1,15 lactone

Descripción general

Descripción

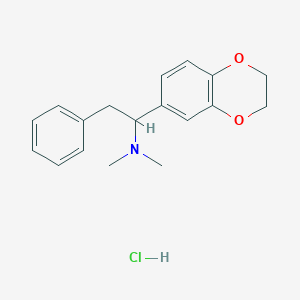

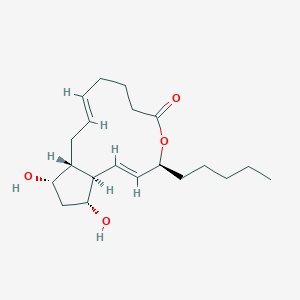

Prostaglandin F2alpha-1,15 lactone is a lipid-soluble internal ester of PGF2α . Hydrolysis of the lactone readily produces free PGF2α in plasma . In rhesus monkeys, a total dose of 15 mg of PGF2α 1,15-lactone terminates early pregnancy, whereas PGF2α is ineffective .

Synthesis Analysis

The synthesis of Prostaglandin F2alpha-1,15 lactone involves a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones . Another key transformation is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol .Molecular Structure Analysis

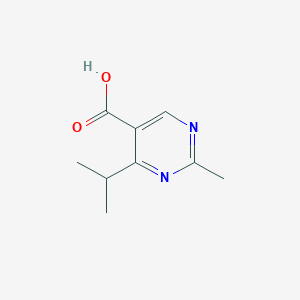

The molecular formula of Prostaglandin F2alpha-1,15 lactone is C20H32O4 . It contains 57 bonds in total, including 25 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 ester (aliphatic), 2 hydroxyl groups, and 2 secondary alcohols .Chemical Reactions Analysis

In the total stereo-controlled synthesis of natural prostaglandins (PGs) and their structural analogs, a vast class of compounds and drugs, known as the lactones, are encountered in a few key steps to build the final molecule . The efficient Corey procedure for the synthesis of prostaglandins uses the key δ-lactone and γ-lactone intermediates with three or four stereocenters on the cyclopentane fragment to link the PG side chains .Physical And Chemical Properties Analysis

Prostaglandin F2alpha-1,15 lactone is a lipid-soluble internal ester of PGF2α . Hydrolysis of the lactone readily produces free PGF2α in plasma .Aplicaciones Científicas De Investigación

Ocular Applications Prostaglandin F2alpha (PGF2alpha) prodrugs, including PGF2alpha-1,15 lactone, have shown potential in treating glaucoma. A study by Chien, Tang-Liu, and Woodward (1997) demonstrated that these prodrugs penetrate the rabbit cornea faster than PGF2alpha, indicating their potential for ocular hypotension treatment while minimizing hyperemia (Chien, Tang-Liu, & Woodward, 1997).

Marine Mollusc Metabolism In marine molluscs, prostaglandin F2alpha, including its 1,15-lactone derivative, plays a multifunctional role. Di Marzo et al. (1991) discovered that these compounds are involved in defensive behavior, smooth muscle contraction, and egg production/fertilization control in the opisthobranch mollusc Tethys fimbria (Di Marzo et al., 1991).

Reproductive Implications Studies have shown that PGF2alpha, including the 1-15 lactone variant, influences reproductive processes. Spilman et al. (1977) found that PGF2alpha, 1-15 lactone can affect menstrual cycle lengths and terminate early pregnancy in rhesus monkeys, indicating a significant role in reproductive physiology (Spilman et al., 1977).

Synthesis and Biological Activity The synthesis of prostaglandin lactones, including PGF2alpha-1,15 lactone, and their biological activity have been explored. Bundy et al. (1983) studied the conversion of primary prostaglandins to 1,15-lactones, assessing their potential as prodrugs for open-chain hydroxy acids (Bundy et al., 1983).

Lactone Role in Prostaglandin Synthesis In the synthesis of natural prostaglandins and analogs, lactones like PGF2alpha-1,15 play a crucial role. Tănase, Pintilie, and Raluca Tanase (2021) discussed the use of lactones in key steps of prostaglandin synthesis (Tănase, Pintilie, & Raluca Tanase, 2021).

Cellular and Molecular Studies Further studies have explored the effects of PGF2alpha-1,15 lactone at the cellular and molecular levels. For instance, Kunapuli, Lawson, Rokach, and FitzGerald (1997) investigated the molecular basis of PGF2alpha receptor activation in the eye, highlighting the role of F2 isoprostane in this process (Kunapuli, Lawson, Rokach, & FitzGerald, 1997).

Direcciones Futuras

The research on the synthesis of Prostaglandin F2alpha-1,15 lactone and its analogs is ongoing . The efficient Corey procedure for the synthesis of prostaglandins uses the key δ-lactone and γ-lactone intermediates with three or four stereocenters on the cyclopentane fragment to link the PG side chains . This showcases the usefulness and great potential of biocatalysis in the construction of complex molecules .

Propiedades

IUPAC Name |

(1R,2E,4S,10E,13R,14S,16R)-14,16-dihydroxy-4-pentyl-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-6-9-15-12-13-17-16(18(21)14-19(17)22)10-7-4-5-8-11-20(23)24-15/h4,7,12-13,15-19,21-22H,2-3,5-6,8-11,14H2,1H3/b7-4+,13-12+/t15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLCNJREJFJDLH-UAAPODJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C=CC2C(CC=CCCCC(=O)O1)C(CC2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H]1/C=C/[C@@H]2[C@@H](C/C=C/CCCC(=O)O1)[C@H](C[C@H]2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prostaglandin F2alpha-1,15 lactone | |

CAS RN |

55314-49-3 | |

| Record name | Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-, lambda-lactone, (5Z,9-alpha,11-alpha,13E,15S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055314493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate](/img/structure/B160029.png)